Ethyl ethanesulfinate
Overview
Description
Ethyl ethanesulfinate is an organosulfur compound with the chemical formula ( \text{C}_4\text{H}_9\text{O}_2\text{S} ). It is the ethyl ester of ethanesulfinic acid. This compound is known for its role in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl ethanesulfinate can be synthesized through the esterification of ethanesulfinic acid with ethanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid to facilitate the esterification process. The reaction can be represented as follows: [ \text{CH}_3\text{CH}_2\text{SO}_2\text{H} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{CH}_3\text{CH}_2\text{SO}_2\text{C}_2\text{H}_5} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form ethyl ethanesulfonate.
Reduction: It can be reduced to ethanesulfinate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide are often employed.
Major Products Formed:
Oxidation: Ethyl ethanesulfonate.
Reduction: Ethanesulfinate.
Substitution: Various substituted ethanesulfinates depending on the nucleophile used.
Scientific Research Applications
Ethyl ethanesulfinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfone and sulfoxide compounds.
Biology: The compound can be used in studies involving sulfur metabolism and enzyme interactions.
Medicine: this compound derivatives are explored for their potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl ethanesulfinate involves its ability to act as a nucleophile or electrophile in chemical reactions. The sulfur atom in the compound can form bonds with various electrophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Ethyl methanesulfonate: Similar in structure but with a different sulfonate group.
Methyl ethanesulfinate: Similar but with a methyl group instead of an ethyl group.
Ethyl ethanesulfonate: The oxidized form of this compound.
Uniqueness: this compound is unique due to its specific reactivity and the presence of the ethanesulfinate group. This makes it a valuable reagent in organic synthesis and various industrial applications.
Properties
IUPAC Name |
ethyl ethanesulfinate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2S/c1-3-6-7(5)4-2/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOMIMIQJHFXDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563588 | |
Record name | Ethyl ethanesulfinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
673-54-1 | |
Record name | Ethanesulfinic acid, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=673-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl ethanesulfinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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